2,5-Dipropyldecahydroquinoline

描述

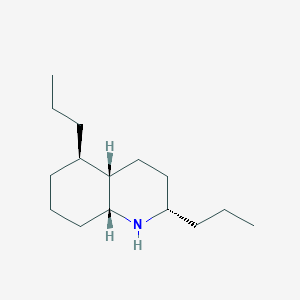

2,5-Dipropyldecahydroquinoline (molecular formula: C₁₅H₃₁N; molecular weight: 225 g/mol) is a bicyclic amine derivative characterized by a decahydroquinoline backbone substituted with propyl groups at the 2- and 5-positions. This compound has been identified as a key metabolite in A. sinensis (a plant species) under mechanical damage (MD) stress, showing a 5.9-fold increase in accumulation compared to undamaged controls . vitessoides larvae .

属性

CAS 编号 |

68365-90-2 |

|---|---|

分子式 |

C15H29N |

分子量 |

223.4 g/mol |

IUPAC 名称 |

(2S,4aS,5R,8aR)-2,5-dipropyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline |

InChI |

InChI=1S/C15H29N/c1-3-6-12-8-5-9-15-14(12)11-10-13(16-15)7-4-2/h12-16H,3-11H2,1-2H3/t12-,13+,14+,15-/m1/s1 |

InChI 键 |

MPLWFJRXBSAKCA-CBBWQLFWSA-N |

SMILES |

CCCC1CCCC2C1CCC(N2)CCC |

手性 SMILES |

CCC[C@@H]1CCC[C@@H]2[C@H]1CC[C@@H](N2)CCC |

规范 SMILES |

CCCC1CCCC2C1CCC(N2)CCC |

同义词 |

2,5-dipropyldecahydroquinoline 2,5-DPDHQ perhydro-cis-decahydroquinoline 219A |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

The following table summarizes key differences between 2,5-Dipropyldecahydroquinoline and its closest structural analogs:

Key Observations:

Structural Differences: this compound features a quinoline-derived bicyclic system, whereas decahydroisoquinoline is an isoquinoline derivative. The propyl substituents in this compound enhance lipophilicity, which may improve membrane permeability and bioactivity compared to unsubstituted decahydroisoquinoline.

Biological Relevance: this compound is directly implicated in plant defense, with its accumulation correlating with MD stress . Decahydroisoquinoline, while commercially available (e.g., TCI Chemicals catalog), lacks documented biological roles in defense or ecology .

Isomerism: Decahydroisoquinoline exists as a cis/trans isomer mixture, which may limit its specificity in biological systems. In contrast, this compound’s substituents likely enforce a fixed stereochemistry, optimizing its interaction with insect targets .

Research Findings and Mechanistic Insights

- Role in Plant Defense: this compound is part of a broader class of MD-elicited metabolites, including pyrazines, phenols, and esters, which collectively enhance plant resistance . Its propyl groups may disrupt insect neuronal or digestive systems, though exact molecular targets remain uncharacterized.

- Comparative Bioactivity: Unlike simpler amines (e.g., 4-ethylamino-1-butanol, which showed a 6.1× increase in MD leaves ), this compound’s bicyclic structure provides stability against enzymatic degradation, extending its efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。